Methyl 6-(pyridin-3-yl)pyridazine-3-carboxylate
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Overview
Description
Methyl 6-(pyridin-3-yl)pyridazine-3-carboxylate is a heterocyclic compound that features a pyridazine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(pyridin-3-yl)pyridazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with diethyl oxalate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyridazine derivative . The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can optimize the yield and purity of the product. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(pyridin-3-yl)pyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 6-(pyridin-3-yl)pyridazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 6-(pyridin-3-yl)pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler analog with similar pharmacological properties.
Pyridazinone: A derivative with additional oxygen functionality, often used in medicinal chemistry.
Pyridine: A related heterocycle with a wide range of applications in chemistry and biology.
Uniqueness
Methyl 6-(pyridin-3-yl)pyridazine-3-carboxylate is unique due to its fused ring structure, which imparts distinct physicochemical properties and biological activities. This compound’s ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable molecule in scientific research and industrial applications .
Properties
Molecular Formula |
C11H9N3O2 |
---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
methyl 6-pyridin-3-ylpyridazine-3-carboxylate |
InChI |
InChI=1S/C11H9N3O2/c1-16-11(15)10-5-4-9(13-14-10)8-3-2-6-12-7-8/h2-7H,1H3 |
InChI Key |
XOBAGSBSHTXHDH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1)C2=CN=CC=C2 |
Origin of Product |
United States |
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